2-chloro-6-fluorobenzyl (5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-fluorobenzyl (5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide is a complex organic compound that features a combination of benzyl, triazino, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluorobenzyl (5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide typically involves multiple steps:
Formation of 2-chloro-6-fluorobenzyl chloride: This is achieved by chlorination of 2-chloro-6-fluorotoluene.
Synthesis of the triazino-indole core: This involves the cyclization of appropriate precursors under controlled conditions.
Coupling Reaction: The final step involves the coupling of 2-chloro-6-fluorobenzyl chloride with the triazino-indole core using a suitable base and solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluorobenzyl (5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide can undergo various chemical reactions:
Substitution Reactions: The chloro and fluoro groups on the benzyl ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols, often in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various benzyl derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
2-chloro-6-fluorobenzyl (5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluorobenzyl (5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluorobenzyl chloride: Used as an intermediate in the synthesis of various organic compounds.
Indole derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
What sets 2-chloro-6-fluorobenzyl (5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity . This makes it a valuable compound for targeted research and development efforts.
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-propan-2-yl-[1,2,4]triazino[5,6-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4S/c1-11(2)25-16-9-4-3-6-12(16)17-18(25)22-19(24-23-17)26-10-13-14(20)7-5-8-15(13)21/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFGECDZHAVUDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.